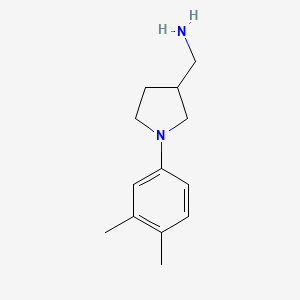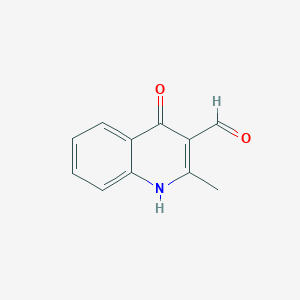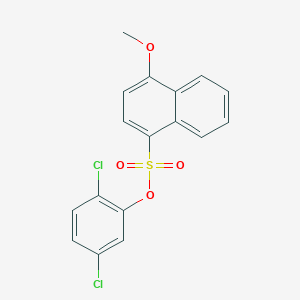
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound features a pyrrolidine ring substituted with a methanamine group and a 3,4-dimethylphenyl group. It is a versatile compound used in various scientific research fields due to its unique structural properties.
Preparation Methods
The synthesis of (1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.
Substitution with Methanamine Group:
Attachment of the 3,4-Dimethylphenyl Group: The final step involves the attachment of the 3,4-dimethylphenyl group to the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine can be compared with other similar compounds, such as:
(1-(3,4-Dimethylphenyl)pyrrolidin-2-yl)methanamine: This compound has a similar structure but with the methanamine group attached to the 2-position of the pyrrolidine ring.
(1-(3,4-Dimethylphenyl)pyrrolidin-4-yl)methanamine: In this compound, the methanamine group is attached to the 4-position of the pyrrolidine ring.
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)ethanamine: This compound features an ethanamine group instead of a methanamine group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-10-3-4-13(7-11(10)2)15-6-5-12(8-14)9-15/h3-4,7,12H,5-6,8-9,14H2,1-2H3 |
InChI Key |
NKSNHGAXYRKHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane](/img/structure/B12124306.png)
methanone](/img/structure/B12124307.png)
![6-Bromo-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12124310.png)

![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)


![(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12124336.png)
![(3E)-3-[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12124338.png)
![2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12124363.png)


![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B12124387.png)
